An In-depth Technical Guide on 3-Methoxybenzene-1,2-diamine (CAS 37466-89-0)
An In-depth Technical Guide on 3-Methoxybenzene-1,2-diamine (CAS 37466-89-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 3-Methoxybenzene-1,2-diamine, a key building block in medicinal chemistry and materials science.
Physicochemical and Safety Properties
3-Methoxybenzene-1,2-diamine, also known as 2,3-diaminoanisole, is a substituted aromatic diamine. Its physicochemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of 3-Methoxybenzene-1,2-diamine
| Property | Value | Source(s) |
| CAS Number | 37466-89-0 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Solid, Low Melting Solid | [3] |
| Melting Point | 39-40 °C | [4] |
| Boiling Point | 114-116 °C @ 0.5 Torr | [4] |
| Water Solubility | Slightly soluble (5.9 g/L at 25 °C) | [5] |
| pKa | 4.10 ± 0.10 (Predicted) | [5] |
| LogP | 0.8596 | [6] |
| Topological Polar Surface Area | 61.3 Ų | [2] |
Table 2: Safety Information for 3-Methoxybenzene-1,2-diamine
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [2] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation | [2] |
Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.
Spectroscopic Data
While specific spectra are not publicly available in the search results, spectroscopic data including ¹H NMR, ¹³C NMR, LC-MS, and HPLC are available from various chemical suppliers.[2] It is recommended to obtain a Certificate of Analysis (CoA) from the supplier for detailed spectral information.
Experimental Protocols
3.1. Synthesis of 3-Methoxybenzene-1,2-diamine
A common and effective method for the synthesis of 3-Methoxybenzene-1,2-diamine is the reduction of the corresponding dinitro or nitro-amino precursor. A general protocol for the reduction of a nitro group on an aromatic ring is provided below.
Experimental Protocol: Reduction of 3-Methoxy-2-nitroaniline
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Materials:
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3-Methoxy-2-nitroaniline
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Sodium hydroxide (NaOH)
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Ethanol
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
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-
Procedure:
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In a round-bottom flask, dissolve 3-Methoxy-2-nitroaniline (1 equivalent) in ethanol.
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Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the flask.
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Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-Methoxybenzene-1,2-diamine.
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The crude product can be further purified by column chromatography or recrystallization.
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Synthesis workflow for 3-Methoxybenzene-1,2-diamine.
3.2. Synthesis of Benzimidazole Derivatives
3-Methoxybenzene-1,2-diamine is a key precursor for the synthesis of various heterocyclic compounds, most notably benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.
Experimental Protocol: Synthesis of 4-Methoxy-1H-benzimidazole
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Materials:
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3-Methoxybenzene-1,2-diamine
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Formic acid (88%)
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Sodium hydroxide (NaOH)
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Water
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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-
Procedure:
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In a round-bottom flask, add 3-Methoxybenzene-1,2-diamine (1 equivalent) and formic acid (2-3 equivalents).
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Heat the mixture to 100-110 °C and maintain for 2-3 hours with stirring.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature.
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Carefully add water and neutralize the mixture with a 10% aqueous solution of sodium hydroxide until a precipitate is formed.
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Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-Methoxy-1H-benzimidazole.
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Workflow for the synthesis of 4-Methoxy-1H-benzimidazole.
3.3. Synthesis of Quinoxaline Derivatives
Quinoxalines, another important class of nitrogen-containing heterocycles with diverse biological activities, can be readily synthesized from 3-Methoxybenzene-1,2-diamine.
Experimental Protocol: General Synthesis of Quinoxalines
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Materials:
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3-Methoxybenzene-1,2-diamine
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An appropriate 1,2-dicarbonyl compound (e.g., benzil)
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Ethanol or acetic acid
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer
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-
Procedure:
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Dissolve 3-Methoxybenzene-1,2-diamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in ethanol or acetic acid in a round-bottom flask.
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Heat the reaction mixture to reflux for 1-3 hours.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
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General synthesis of quinoxalines.
Applications in Drug Development and Research
3-Methoxybenzene-1,2-diamine serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its primary utility lies in its role as a precursor to heterocyclic systems.
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Benzimidazoles: The benzimidazole scaffold, readily accessible from 3-Methoxybenzene-1,2-diamine, is a core component of numerous approved drugs with diverse therapeutic activities, including proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.
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Quinoxalines: Quinoxaline derivatives synthesized from this diamine have shown a broad spectrum of pharmacological properties, including antibacterial, antiviral, and anticancer activities.
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Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex drug candidates, where the methoxy group can be used to fine-tune the electronic and steric properties of the final molecule to optimize its pharmacological profile.
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Reference Material: 3-Methoxybenzene-1,2-diamine is also utilized as a well-characterized reference material in drug development and quality control processes.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the direct biological activity or involvement in specific signaling pathways of 3-Methoxybenzene-1,2-diamine itself. The biological effects reported in the literature are predominantly associated with its derivatives, particularly benzimidazoles and quinoxalines. The diverse biological activities of these derivatives suggest that they interact with a wide range of biological targets, including enzymes and receptors. Further research is warranted to explore the direct pharmacological profile of 3-Methoxybenzene-1,2-diamine.
Conclusion
3-Methoxybenzene-1,2-diamine is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically relevant heterocyclic compounds. Its well-defined physicochemical properties and reactivity make it an important tool for researchers and professionals in the field of drug discovery and development. The experimental protocols provided herein offer a foundation for the synthesis and utilization of this key building block in the creation of novel molecular entities with potential therapeutic applications.
References
- 1. 3-Methoxybenzene-1,2-diamine | C7H10N2O | CID 184268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 37466-89-0|3-Methoxybenzene-1,2-diamine|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 6. 4-Methoxy-o-phenylenediamine | C7H10N2O | CID 153404 - PubChem [pubchem.ncbi.nlm.nih.gov]



